

Application Notes and Protocols: LLK203 for In Vivo Mouse Studies

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Compound of Interest

Compound Name: LLK203

Cat. No.: B12369726

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of **LLK203**, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8, for in vivo mouse studies, particularly in the context of breast cancer research. The protocols outlined below are based on preclinical data and are intended to serve as a guide for designing and executing robust animal studies.

Overview of LLK203

LLK203 is a derivative of ML364 with enhanced inhibitory activity against both USP2 and USP8.^[1] It has demonstrated significant anti-tumor efficacy in preclinical models of breast cancer.^{[1][2]} Mechanistically, **LLK203** promotes the degradation of key oncoproteins, including Estrogen Receptor alpha (ER α) and Her2, leading to the inhibition of cancer cell proliferation and induction of apoptosis.^{[1][2]}

Chemical Structure:

- (Structure information for **LLK203** is not publicly available in the search results).

Recommended In Vivo Dosage and Administration

Based on a study utilizing a 4T1 homograft mouse model of breast cancer, the following dosage and administration protocol for **LLK203** is recommended:

Parameter	Recommendation
Dosage	20 mg/kg
Route of Administration	Intraperitoneal (i.p.) injection
Frequency	Daily
Duration	23 days
Vehicle	(Not specified in available search results)

Note: The selection of an appropriate vehicle is critical for drug solubility and stability. Researchers should perform formulation studies to determine a suitable vehicle for **LLK203**.

Experimental Protocol: 4T1 Homograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of **LLK203** in a 4T1 syngeneic mouse model of breast cancer. The 4T1 model is advantageous as it is highly tumorigenic, invasive, and spontaneously metastasizes, mimicking aspects of human breast cancer.

Materials:

- **LLK203**
- 4T1 mammary carcinoma cells
- Female BALB/c mice (6-8 weeks old)
- Appropriate cell culture medium and reagents
- Sterile syringes and needles
- Calipers for tumor measurement
- Anesthesia
- Equipment for intraperitoneal injections

- Animal housing and monitoring facilities

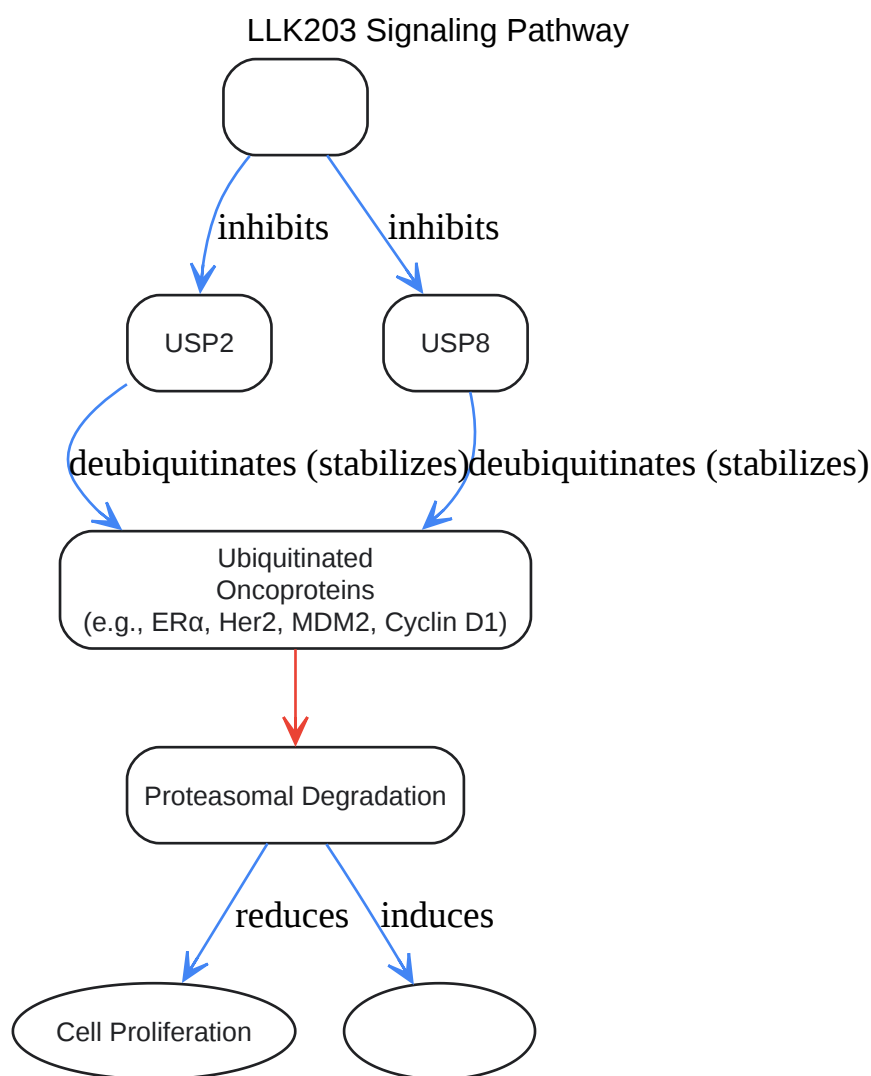
Procedure:

- Cell Culture: Culture 4T1 cells according to standard protocols.
- Tumor Cell Implantation:
 - Harvest 4T1 cells and resuspend them in a sterile, serum-free medium or PBS.
 - Inject 1×10^5 to 1×10^6 cells in a volume of 50-100 μL into the mammary fat pad of female BALB/c mice.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm^3).
 - Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
- **LLK203** Administration:
 - Prepare a fresh solution of **LLK203** in the chosen vehicle at the desired concentration.
 - Administer **LLK203** at 20 mg/kg via intraperitoneal injection daily for 23 days to the treatment group.
 - Administer an equivalent volume of the vehicle to the control group.
- Monitoring and Data Collection:
 - Monitor the health and body weight of the mice throughout the study.
 - Continue to measure tumor volumes regularly.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of **LLK203** Action:

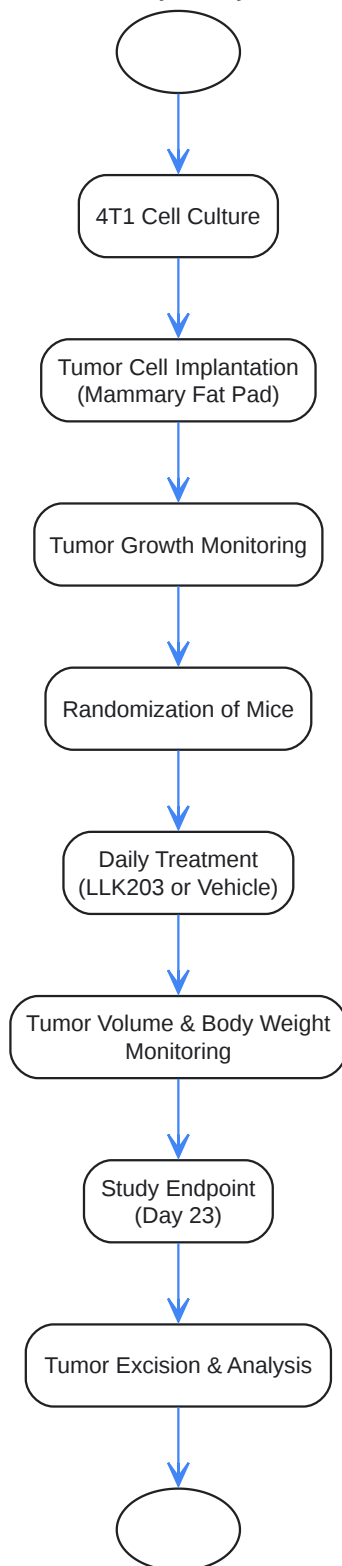


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Caption: **LLK203** inhibits USP2 and USP8, leading to the degradation of oncoproteins.

Experimental Workflow for In Vivo Mouse Study:

In Vivo Efficacy Study Workflow



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Caption: Workflow for assessing **LLK203** efficacy in a 4T1 mouse model.

Pharmacokinetic Data

While detailed pharmacokinetic data for **LLK203** in mice is not available in the provided search results, it is a critical aspect of in vivo studies. Researchers should consider conducting pharmacokinetic studies to determine parameters such as bioavailability, half-life, and maximum concentration (Cmax) to optimize dosing schedules and ensure adequate drug exposure.

Conclusion

LLK203 is a promising anti-cancer agent with demonstrated in vivo efficacy in a breast cancer model. The recommended dosage of 20 mg/kg administered intraperitoneally provides a starting point for further preclinical investigation. Adherence to rigorous experimental protocols, including appropriate animal models and comprehensive data collection, is essential for evaluating the therapeutic potential of **LLK203**.

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References

- 1. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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